![molecular formula C16H22N2O3S B5124487 ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5124487.png)
ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate has several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been shown to induce DNA damage in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate in lab experiments is its potential as an anti-cancer agent. However, one of the limitations is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate. One area of research is the development of more efficient synthesis methods to make this compound more readily available for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of analogs of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate involves a series of chemical reactions. The first step involves the condensation of 4-(cyclopropylmethyl)piperidine-1-carboxylic acid with thionyl chloride to form 4-(cyclopropylmethyl)piperidin-1-yl)chloride. This compound is then reacted with 4-(2-aminothiazol-4-yl)benzoic acid to form the desired product, ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro.
properties
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazole-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-21-15(20)16(9-12-3-4-12)5-7-18(8-6-16)14(19)13-10-22-11-17-13/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYMZRXZACCTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CSC=N2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylmethyl)-1-(1,3-thiazole-4-carbonyl)piperidine-4-carboxylate |
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